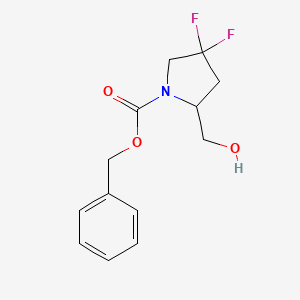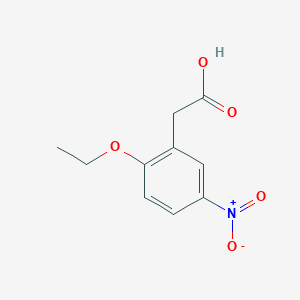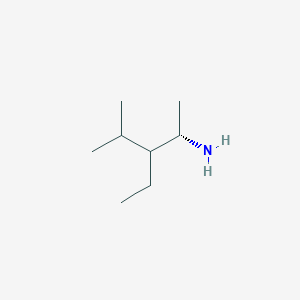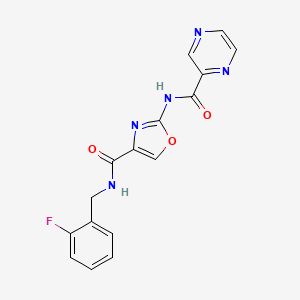![molecular formula C20H14ClNO2 B2946904 6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 702649-47-6](/img/structure/B2946904.png)
6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinolines constitute an important class of natural alkaloids that demonstrate a wide range of biological activities . They are nitrogen-containing heterocyclic compounds and are considered as important components of many biologically active products . They are used as components of anti-cancer, anti-malarial, and some other drugs .
Synthesis Analysis
The development of new methods for efficient synthesis of isoquinoline and its derivatives has attracted considerable attention of chemists and pharmacologists over recent years . Some of the methods have already been implemented via semi-synthesis or total synthesis .Molecular Structure Analysis
Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
In 1900, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . In 1911, Swiss chemists Ame Pictet and Theodor Spengler reported a method in which tetrahydroisoquinoline was obtained from beta-arylethylamine and carbonyl compounds by cyclization and condensation in the presence of hydrogen chloride .Scientific Research Applications
Anticancer Agents
A series of 2-allyl-6-substituted-benzo[de]isoquinoline-1,3-diones, which could potentially include the compound , has been synthesized and evaluated against 60 human tumor cell lines for their in vitro antitumor activities . These compounds have shown promising results, with one compound proving to be the most active member at a single dose concentration of 10 μM .
DNA Interaction Studies
The same series of compounds has also been investigated for their DNA binding properties . These studies were conducted using a UV-Vis and fluorescence spectrophotometer as well as thermal denaturation experiments . The results of these studies could potentially inform the development of new therapeutic agents.
Protodeboronation Studies
The compound could potentially be used in studies of protodeboronation, a process that involves the removal of a boron atom from a molecule . This process is important in the synthesis of various organic compounds.
Synthesis of Substances
The compound could potentially be used in the synthesis of other substances . For example, it could be used as a building block in the synthesis of more complex organic compounds.
Studies of Molecular Docking
Molecular docking studies of the compound could potentially provide valuable insights into its interactions with other molecules . This could inform the development of new drugs and therapeutic agents.
Traditional Medicine
While not directly related to the compound , it’s worth noting that similar compounds have been used in traditional medicines as aphrodisiac, sedative, cardiotonic, and carminative . It’s possible that further research could uncover similar uses for this compound.
Future Directions
The synthesis of isoquinoline derivatives is a hot topic in organic and medicinal chemistry that needs the development of new strategies . Current research and development in the synthesis of isoquinoline and its derivatives are focused on the development of initial compounds from pre-functionalized o-alkynlaryl-aldehyde/ketones and from arylalehydes and alkynes in situ .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antiproliferative activity against various cancer cell lines .
Mode of Action
It is known that similar benzimidazole derivatives interact with cancer cells and inhibit their proliferation .
Biochemical Pathways
It can be inferred from the antiproliferative activity that it may interfere with the cell cycle or apoptosis pathways in cancer cells .
Result of Action
The compound has been found to exhibit good to potent antiproliferative activity against various cancer cell lines . This suggests that it may have potential as an anticancer agent.
properties
IUPAC Name |
6-chloro-2-(2-phenylethyl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2/c21-17-10-9-16-18-14(17)7-4-8-15(18)19(23)22(20(16)24)12-11-13-5-2-1-3-6-13/h1-10H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBUEYSWMJULC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C4C(=C(C=C3)Cl)C=CC=C4C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-2-phenethyl-1H-benzo[de]isoquinoline-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B2946824.png)

![1-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}-3-(propan-2-yl)urea](/img/structure/B2946828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B2946829.png)
![Ethyl 5-benzamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2946830.png)



![N-(3-fluorophenyl)-1-methyl-5-(4-{[(5-methyl-2-furyl)methyl]amino}-4-oxobutanoyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B2946836.png)



![6-[(2-fluorophenyl)methyl]-8-(4-methylbenzoyl)-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2946843.png)